4-Fluorothioanisole structure and synthesis
4-Fluorothioanisole structure and synthesis
An In-depth Technical Guide to 4-Fluorothioanisole: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Fluorothioanisole (CAS No: 371-15-3), a key building block in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its structure, properties, synthesis, and applications.
Chemical Structure and Identification
4-Fluorothioanisole, also known as 4-fluorophenyl methyl sulfide, is a thioanisole derivative.[1][3] Its molecular structure consists of a benzene ring substituted with a fluorine atom at the para position and a methylthio group.
Caption: Chemical structure of 4-Fluorothioanisole.
| Identifier | Value |
| IUPAC Name | 1-fluoro-4-(methylthio)benzene |
| Synonyms | 4-Fluorophenyl methyl sulfide |
| CAS Number | 371-15-3[1][2] |
| Molecular Formula | C7H7FS[4][5][6] |
| Molecular Weight | 142.19 g/mol [1][2][7] |
| SMILES | CSc1ccc(F)cc1[1][2] |
| InChI | 1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3[1][2] |
| InChIKey | XFUMHENRNCUHOH-UHFFFAOYSA-N[1][2][8] |
Physicochemical Properties
4-Fluorothioanisole is a colorless to light yellow liquid with a characteristic stench.[5][6] It is soluble in many organic solvents, including ethanol, acetone, and dichloromethane.[5]
| Property | Value | Reference |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 184-185 °C | [1][2][3][5][6] |
| Density | 1.167 g/mL at 25 °C | [1][2][3][5][6] |
| Refractive Index (n20/D) | 1.551 | [1][2][3] |
| Flash Point | 73 °C (163.4 °F) | [5][6] |
| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C | [4] |
| LogP | 2.55 | [4] |
Synthesis of 4-Fluorothioanisole
Several synthetic routes are available for the preparation of 4-Fluorothioanisole. A common laboratory-scale method involves the nucleophilic substitution of a suitable 4-halofluorobenzene with a methylthiolate source.
A representative synthesis pathway is the reaction of 4-bromothioanisole with a fluorinating agent or the reaction of 4-fluoroiodobenzene with a methylthiolating agent. Another potential precursor is dimethyl disulfide.[4]
Caption: General synthetic pathways to 4-Fluorothioanisole.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized protocol for the synthesis of 4-Fluorothioanisole from 4-bromothioanisole.
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Reaction Setup: A dried round-bottom flask is charged with 4-bromothioanisole (1 equivalent), a fluorinating agent such as potassium fluoride (excess, e.g., 2-3 equivalents), and a high-boiling point aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst: A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-180 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 4-Fluorothioanisole.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 4-Fluorothioanisole.
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¹³C NMR: The ¹³C NMR spectrum in CDCl₃ shows characteristic chemical shifts for the aromatic carbons and the methyl carbon. The carbon attached to the fluorine atom exhibits a large C-F coupling constant.
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¹H NMR: The ¹H NMR spectrum typically shows a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to proton-proton and proton-fluorine couplings.
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IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-F bond, aromatic C-H stretching, and C-S stretching.
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Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of 4-Fluorothioanisole (m/z = 142.025253).[4]
Applications in Research and Industry
4-Fluorothioanisole is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluorothioanisole serves as a precursor for incorporating the 4-fluorophenylthio moiety into more complex molecules. The related compound, 4-fluoroanisole, is noted for its importance in modern pharmaceutical synthesis, participating in reactions like nucleophilic aromatic substitution (SNAr) and C-H activation.[9] This suggests similar reactivity and utility for 4-fluorothioanisole.
-
Agrochemicals: Derivatives of thioanisole have been investigated for their herbicidal activity.[10] The synthesis of novel α-trifluorothioanisole derivatives containing phenylpyridine moieties has shown promising herbicidal properties.[10]
-
Material Science: Fluorinated organic compounds are used in the development of materials with specific properties, such as thermal stability and chemical resistance.
Safety and Handling
4-Fluorothioanisole is classified as an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
References
- 1. 4-氟茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluorothioanisole 97 371-15-3 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-Fluoro thioanisole | CAS#:371-15-3 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 4-FLUOROTHIOANISOLE | 371-15-3 [m.chemicalbook.com]
- 7. 1-Fluoro-4-(methylthio)benzene | C7H7FS | CID 3083565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
